molecular formula C36H54N6O14 B1682283 Xamoterol hemifumarate CAS No. 73210-73-8

Xamoterol hemifumarate

Cat. No.: B1682283
CAS No.: 73210-73-8
M. Wt: 794.8 g/mol
InChI Key: QEDVGROSOZBGOZ-UHFFFAOYSA-N
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Description

Xamoterol hemifumarate is a pharmaceutical compound known for its role as a selective partial agonist of the β1-adrenergic receptor. It is primarily used in the treatment of heart failure, where it helps improve systolic and diastolic function without significant agonistic activity on β2-adrenergic receptors .

Mechanism of Action

Target of Action

Xamoterol fumarate primarily targets the β1-adrenergic receptor . This receptor plays a crucial role in the sympathetic control of the heart .

Mode of Action

As a β1-adrenoceptor partial agonist , xamoterol fumarate modulates the sympathetic control of the heart . . This selective interaction with β1-adrenoceptors leads to its therapeutic effects.

Biochemical Pathways

Its action on the β1-adrenergic receptor suggests it may influence pathways related to heart function and the sympathetic nervous system .

Pharmacokinetics

The pharmacokinetics of xamoterol fumarate have been studied in healthy male subjects . They received 14 mg intravenously and oral doses of 50 and 200 mg as a tablet and 200 mg as a solution in a 4-way cross-over design . After intravenous dosing, the elimination half-life was 7.7 hours, the total body clearance was 224 ml/min, and the volume of distribution at steady-state (Vss) was 48 liters . Sixty-two percent of the dose was recovered unchanged in urine . After oral doses, the absolute bioavailability of xamoterol was shown to be 5% irrespective of whether the dose was administered as a tablet or solution . Peak plasma concentrations occurred at about 2 hours for the tablet dose and slightly earlier (1.4 hours) for the solution . The apparent elimination half-life after oral doses (16 hours) was significantly longer than that observed after an intravenous dose .

Result of Action

Xamoterol fumarate has shown to improve systolic and diastolic function in studies with heart failure patients . By modulating the sympathetic control of the heart, it can enhance cardiac performance .

Action Environment

Factors such as the hydrophilic nature of the molecule may influence its oral bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xamoterol fumarate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the morpholine ring: This is achieved through the reaction of diethanolamine with ethylene oxide.

    Attachment of the hydroxyphenoxypropyl group: This involves the reaction of the morpholine derivative with 4-hydroxyphenoxypropyl bromide.

    Formation of the carboxamide group: This is done by reacting the intermediate with ethyl chloroformate and ammonia.

    Final coupling with fumaric acid: The xamoterol base is then reacted with fumaric acid to form xamoterol fumarate.

Industrial Production Methods

Industrial production of xamoterol fumarate follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Xamoterol hemifumarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Xamoterol hemifumarate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Xamoterol Fumarate

Xamoterol hemifumarate is unique due to its partial agonist activity, which provides a balanced approach to cardiac stimulation and blockade. Unlike full agonists, it offers moderate increases in myocardial contractility without overstimulation, reducing the risk of adverse effects .

Properties

IUPAC Name

but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDVGROSOZBGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73210-73-8
Record name Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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